molecular formula C4H4Br2O2 B13761342 3,3-Dibromodihydrofuran-2(3H)-one CAS No. 25600-21-9

3,3-Dibromodihydrofuran-2(3H)-one

Cat. No.: B13761342
CAS No.: 25600-21-9
M. Wt: 243.88 g/mol
InChI Key: KGDUHXZTEOESSN-UHFFFAOYSA-N
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Description

3,3-Dibromodihydrofuran-2(3H)-one: is an organic compound characterized by the presence of two bromine atoms attached to a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromodihydrofuran-2(3H)-one typically involves the bromination of dihydrofuran-2(3H)-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the furan ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibromodihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of dihydrofuran derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of furan-2(3H)-one derivatives.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furan compounds.

Scientific Research Applications

Chemistry: 3,3-Dibromodihydrofuran-2(3H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of brominated organic molecules in biological systems.

Medicine: The compound is investigated for its potential pharmacological properties. Researchers explore its activity against various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Dibromodihydrofuran-2(3H)-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilic character.

Comparison with Similar Compounds

    3,3-Dichlorodihydrofuran-2(3H)-one: Similar structure but with chlorine atoms instead of bromine.

    3,3-Diiododihydrofuran-2(3H)-one: Contains iodine atoms, leading to different reactivity and properties.

    3,3-Difluorodihydrofuran-2(3H)-one: Fluorine atoms impart unique chemical properties compared to bromine.

Uniqueness: 3,3-Dibromodihydrofuran-2(3H)-one is unique due to the specific effects of bromine atoms on its chemical reactivity and interactions. Bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.

Properties

CAS No.

25600-21-9

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

3,3-dibromooxolan-2-one

InChI

InChI=1S/C4H4Br2O2/c5-4(6)1-2-8-3(4)7/h1-2H2

InChI Key

KGDUHXZTEOESSN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1(Br)Br

Origin of Product

United States

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